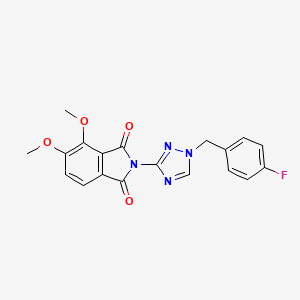

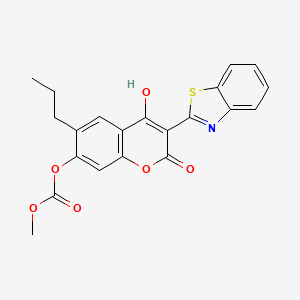

![molecular formula C9H10N2 B2428166 1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine] CAS No. 1823898-48-1](/img/structure/B2428166.png)

1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

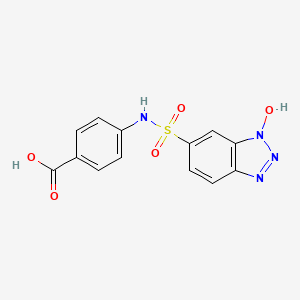

“1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine]” is a chemical compound with the molecular formula C9H10N2 . It has an average mass of 146.189 Da and a monoisotopic mass of 146.084396 Da .

Molecular Structure Analysis

The molecular structure of “1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine]” is based on its molecular formula, C9H10N2 . The compound is a spiro compound, which means it has two rings that share a single atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and more. For “1’,2’-Dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridine]”, the average mass is 146.189 Da and the monoisotopic mass is 146.084396 Da . Other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis of Polycyano-Containing Ligands : The synthesis of novel polycyano-containing organic ligands via double carbanion cleavage of related compounds has applications in organic electronics and ionic liquids (Karpov et al., 2016).

- Formation of Spiro and Dispiro Compounds : Research into the selective synthesis of spiro and dispiro compounds using Mn(III)-based oxidation shows potential in organic synthesis (Yokote et al., 2020).

- Experimental and Computational Studies : Studies on the structure and spectroscopic properties of related spiro compounds, involving computational and experimental methods, provide insights into the molecular characteristics of these compounds (Vural et al., 2016).

Novel Reactions and Methodologies

- Reactivity with Cyclopropanes : Investigations into the reactivity of spiroanthraceneoxazolidines with cyclopropanes offer new approaches to the oxindole alkaloid scaffold, a structure of interest in drug discovery (Buev et al., 2018).

- Three-Component Cycloaddition : A three-component [3+2] cycloaddition involving 3-aminooxindoles, aldehydes, and methyleneindolinone derivatives for synthesizing dispiro[pyrrolidine-2,3′-oxindole] derivatives has been developed, showing broad applicability and high yields (Wei et al., 2016).

Applications in Drug Discovery

- Synthesis of Spiro[cyclopropane-pyrrolizin] Derivatives : The synthesis of novel spiro[cyclopropane-pyrrolizin] derivatives via Mg-mediated conjugate addition of bromoform has implications in pharmaceutical research (Liu et al., 2015).

- Enantioselective Palladium(0)-Catalyzed Cyclopropane Functionalizations : The synthesis of cyclopropanes fused to pyrrolidines, important in drug development, through palladium(0)-catalyzed C-H functionalization of an achiral cyclopropane is a significant advancement (Pedroni & Cramer, 2015).

Antimicrobial and Antifungal Activity

- Antimicrobial and Antifungal Activity : A class of spiro pyrrolidines, including dispiro[oxindole-cyclohexanone]pyrrolidines, has been screened for antibacterial and antifungal activity, showing potential in antimicrobial research (Raj et al., 2003).

Propriétés

IUPAC Name |

spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclopropane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-4-10-5-8-7(1)9(2-3-9)6-11-8/h1,4-5,11H,2-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJJXEHXIOHBBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=C2C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

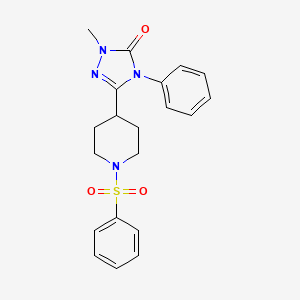

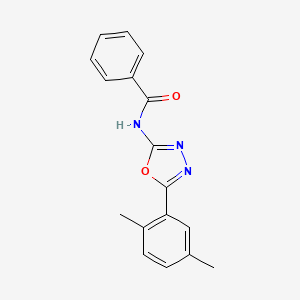

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2428088.png)

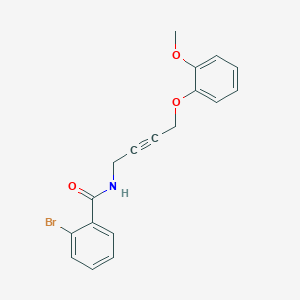

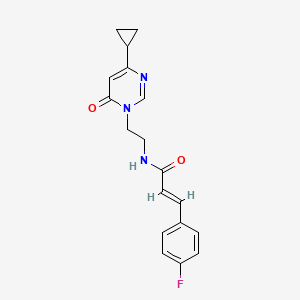

![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)

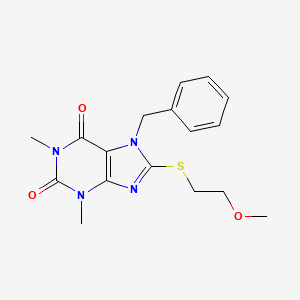

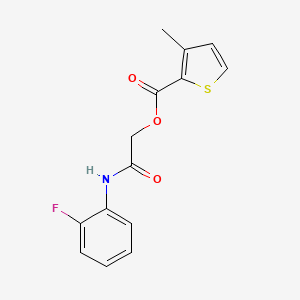

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)

![N-(furan-2-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2428096.png)

![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2428099.png)